N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}-4-methoxybenzene-1-sulfonamide
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Description
“N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}-4-methoxybenzene-1-sulfonamide” is a new sulfadimethoxine derivative . It has been studied for its anti-inflammatory potential .
Synthesis Analysis
The compound was characterized by applying 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques . The synthesis process involved the complete consumption of substrate, after which the reaction mixture was cooled down and the precipitate was filtered and washed with hexane, ethyl acetate and acetone, to remove impurities .Molecular Structure Analysis
The molecular structure of the compound was analyzed using 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques .Chemical Reactions Analysis
The compound has been found to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages .Safety And Hazards
The compound did not show toxicity towards normal fibroblast cells . Observational findings, gross anatomical analysis of visceral organs and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
properties
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O7S2/c1-28-14-6-10-16(11-7-14)31(24,25)22-13-4-8-15(9-5-13)32(26,27)23-19-20-17(29-2)12-18(21-19)30-3/h4-12,22H,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADWIFKLTMHZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide |
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